2-Methyl-4-phenylquinolin-8-ol

概要

説明

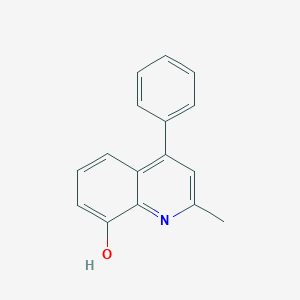

2-Methyl-4-phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with acetophenone derivatives in the presence of a base .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized . Green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are also gaining popularity due to their environmental benefits .

化学反応の分析

Nucleophilic Substitution Reactions

The 4-position of the quinoline ring exhibits reactivity toward nucleophilic substitution under specific conditions. For example:

- Chloride displacement : In structurally similar 4-chloroquinoline derivatives, substitution with hydrazine, azide, or amines occurs via nucleophilic aromatic substitution (SNAr). For 4-chloro-8-methylquinolin-2(1H)-one, hydrazination yields 4-hydrazino derivatives (e.g., compound 8 in ), while azidation with sodium azide produces 4-azido intermediates (compound 10 ) .

- Thiol substitution : Reaction with thiols (e.g., ethanethiol) in the presence of sodium ethoxide replaces the 4-chloro group with thioether functionalities (compounds 16a–c ) .

Table 1: Key Nucleophilic Substitution Reactions

Oxidation and Reduction

The hydroxyl group at position 8 can undergo oxidation, while the methyl group may participate in redox processes:

- Oxidation : The hydroxyl group is susceptible to oxidation under strong acidic or basic conditions, forming quinone-like structures (observed in related 8-hydroxyquinoline derivatives ).

- Reduction : Staudinger reduction of 4-azido derivatives (e.g., compound 10 ) with triphenylphosphine yields 4-aminoquinolinones (compound 12 ) .

Example Reaction Pathway:

Alkylation and Acylation

The hydroxyl group at position 8 can be functionalized via alkylation or acylation:

- Alkylation : Treatment with alkyl halides (e.g., dimethyl sulfate or ethyl iodide) in the presence of base generates 8-alkoxy derivatives. For example, 4-chloro-8-methylquinolin-2(1H)-thione reacts with ethyl iodide to form 2-ethylthio-4-chloro-8-methylquinoline (compound 13b ) .

- Acylation : Acetylation using acetic anhydride or acyl chlorides produces 8-acetoxy derivatives, though direct evidence for 2-methyl-4-phenylquinolin-8-ol is limited (inferred from ).

Cyclization and Coupling Reactions

The phenyl and methyl groups enable participation in cyclization and cross-coupling:

- Friedel-Crafts cyclization : Analogous compounds (e.g., 2-methyl-1-(2-phenylquinolin-4-yl)propan-2-ol) undergo acid-catalyzed cyclization to form fused polycycles (e.g., cyclopenta[de]quinoline 13 ) .

- Suzuki coupling : The 8-hydroxy group may be replaced with iodine or bromine to enable palladium-catalyzed coupling with aryl boronic acids (similar to methods in ).

Complexation and Chelation

The hydroxyl and nitrogen atoms in the quinoline ring facilitate metal coordination:

- Metal complexes : 8-Hydroxyquinoline derivatives are known to form stable complexes with transition metals (e.g., Fe³⁺, Al³⁺) . For this compound, chelation could enhance applications in catalysis or medicinal chemistry.

Biological Activity Modulation

While not a direct reaction, structural modifications of the quinoline core impact biological activity:

科学的研究の応用

Medicinal Chemistry

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of 2-methyl-4-phenylquinolin-8-ol exhibit notable antibacterial and antifungal properties. A study evaluated a new class of arylsulfonamide-based 3-acetyl derivatives, revealing significant antioxidant, antifungal, and antibacterial activities. The findings indicated that these compounds can serve as potential candidates for developing new antimicrobial agents .

Anticancer Potential

The quinoline structure is known for its anticancer properties. Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of cancer cells, making them candidates for further development in cancer therapeutics .

Enzyme Inhibition

Quinoline derivatives, including this compound, have been identified as inhibitors of key enzymes involved in various diseases. For example, they are known to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's . Additionally, these compounds have shown activity against HMG-CoA reductase, indicating potential use in managing hyperlipidemia .

Organic Synthesis

Synthesis Methodologies

The compound can be synthesized through several established methods, including the Friedländer synthesis and other related reactions. Recent advancements have introduced green chemistry approaches that utilize visible light as an energy source for the synthesis of polysubstituted quinolines, including this compound. These methods demonstrate high yields and minimal environmental impact .

Photocatalysis

The use of photocatalysts in the synthesis of quinoline derivatives has gained attention. A study highlighted the radical Friedländer hetero-annulation process utilizing methylene blue as a photocatalyst to facilitate the formation of polysubstituted quinolines under mild conditions. This method emphasizes sustainability and efficiency in organic synthesis .

Data Tables

The following table summarizes the biological activities and synthesis methods associated with this compound:

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of arylsulfonamide-based 3-acetyl derivatives showed that modifications to the quinoline structure enhanced their antimicrobial efficacy. The results indicated that specific substitutions led to improved activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on various derivatives of this compound revealed significant inhibition of proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting a multi-faceted approach to targeting cancer cells with these compounds .

作用機序

The mechanism of action of 2-Methyl-4-phenylquinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8-position can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

類似化合物との比較

Similar Compounds

2-Methylquinoline: Lacks the phenyl and hydroxyl groups, resulting in different biological activities.

4-Phenylquinoline: Lacks the methyl and hydroxyl groups, affecting its chemical reactivity.

8-Hydroxyquinoline: Lacks the methyl and phenyl groups, widely used as a chelating agent.

Uniqueness

2-Methyl-4-phenylquinolin-8-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the phenyl group increases its hydrophobicity and potential for π-π interactions .

生物活性

2-Methyl-4-phenylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position. This unique structure endows it with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition studies.

The molecular formula of this compound is C_15H_13N_O, with a molecular weight of 235.28 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of diverse derivatives with distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to proteins and nucleic acids. Additionally, the quinoline core can intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. These interactions may inhibit enzyme activity or induce apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 11e | COLO205 | <1 | Disrupts microtubule assembly |

| CHM-1 | COLO205 | 0.32 | Inhibits polymerization of microtubules |

| HPK | H460 | 0.4–1.0 | Induces G2/M arrest and apoptosis through cyclin regulation |

These studies highlight the potential of quinoline derivatives as novel anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. For example, compounds similar to this compound exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or enzymatic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications at specific positions significantly influence their biological activity. For instance:

- Hydroxyl Group : Enhances hydrogen bonding capabilities.

- Phenyl Group : Increases hydrophobic interactions and π–π stacking with aromatic amino acids in proteins.

This understanding allows for the rational design of more potent derivatives by optimizing these substituents .

Case Studies

- In Vitro Studies : A study evaluated various derivatives of quinoline compounds for their anticancer activity using the National Cancer Institute's NCI-60 human cancer cell line panel. Compounds were tested for their ability to inhibit cell proliferation, showing promising results for several analogs of this compound .

- Mechanistic Insights : Another study demonstrated that certain derivatives induced apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, confirming their potential as effective cancer therapeutics.

特性

IUPAC Name |

2-methyl-4-phenylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZMDIIFEXMVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598982 | |

| Record name | 2-Methyl-4-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179626-99-4 | |

| Record name | 2-Methyl-4-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。